1-[4-(3-bromophenoxy)butyl]pyrrolidine
Description
Properties
IUPAC Name |
1-[4-(3-bromophenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-6-5-7-14(12-13)17-11-4-3-10-16-8-1-2-9-16/h5-7,12H,1-4,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDYQFNMLUESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-bromophenoxy)butyl]pyrrolidine typically involves the reaction of 3-bromophenol with 1,4-dibromobutane to form 4-(3-bromophenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-bromophenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
Structural Characteristics
1-[4-(3-bromophenoxy)butyl]pyrrolidine has the molecular formula , where the presence of a bromine atom on the phenoxy group significantly influences its chemical behavior. The compound's structure allows it to mimic bioactive molecules, facilitating interactions with various biological targets.
Biological Research Applications
1. Enzyme Interaction Studies
The compound's structural similarity to known bioactive molecules enables it to interact with various enzymes. Research indicates that this compound may modulate enzymatic activity through specific binding mechanisms. Ongoing studies are focused on elucidating these interactions, which could lead to the development of novel enzyme inhibitors or activators.
2. Receptor Binding Studies
This compound is also being investigated for its potential to bind to specific receptors within biological systems. Preliminary findings suggest that the compound may influence receptor activity, which could have implications for drug design targeting specific pathways involved in diseases.
Potential Therapeutic Applications
Research into the therapeutic potential of this compound is ongoing. Its ability to modulate enzyme and receptor activities positions it as a candidate for developing new therapeutic agents. The unique properties stemming from the bromine atom's position on the phenoxy group may lead to compounds with enhanced efficacy or selectivity compared to existing drugs.
Mechanism of Action
The mechanism of action of 1-[4-(3-bromophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The bromophenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 1-[4-(3-bromophenoxy)butyl]pyrrolidine with pyrrolidine derivatives from diverse sources, focusing on molecular features, substituent effects, and bioactivity.
Structural and Functional Group Analysis
Key Observations:
- Substituent Effects: The 3-bromophenoxy group in the target compound introduces moderate electronegativity and steric bulk compared to iodophenyl in , which has higher lipophilicity and atomic radius. The butyl chain may enhance membrane permeability relative to shorter chains (e.g., ethyl in ).
Biological Activity :
- The methylenedioxyphenyl analog exhibits MAO-A inhibition, suggesting pyrrolidine derivatives with extended aromatic systems may target neurological pathways .
- Halogenated analogs (e.g., bromine in the target compound, iodine in ) are often explored for receptor binding due to their electron-withdrawing effects and van der Waals interactions.
Hypothetical Pharmacological Profiling
While direct data on this compound is unavailable, inferences can be drawn from analogs:
- MAO-A Inhibition Potential: The target compound’s bromophenoxy group may mimic the methylenedioxyphenyl moiety in , which binds MAO-A via hydrophobic and π-π interactions .
- Receptor Selectivity : The iodophenyl group in highlights halogen positioning as critical for receptor affinity, suggesting the 3-bromo substituent in the target compound could optimize target engagement.
Q & A
Q. What are the recommended synthetic routes for 1-[4-(3-bromophenoxy)butyl]pyrrolidine, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis typically involves a nucleophilic substitution or alkylation reaction. A common approach is reacting 3-bromophenol with 4-chlorobutylpyrrolidine in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetonitrile . Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization or iodine staining. Post-reaction, purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires tuning reaction time (12–24 hours) and temperature (80–100°C) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect signals for pyrrolidine protons (δ 1.5–2.5 ppm, multiplet), butyl chain (δ 1.3–1.7 ppm), and aromatic protons (δ 6.8–7.4 ppm).
- ¹³C NMR: Confirm the bromophenyl group (C-Br at ~110–120 ppm) and pyrrolidine carbons (25–50 ppm) .
- Mass Spectrometry (MS): ESI-MS or GC-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~323) and isotopic pattern from bromine .
- HPLC: Use a C18 column with UV detection (254 nm) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage: Keep in a cool (<20°C), dry place in amber glass containers to prevent photodegradation.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize byproducts in the synthesis of this compound?
Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters:
- Factors: Solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. NaOH), and molar ratios (1:1 to 1:1.5).
- Response Variables: Yield, purity, and reaction time.
Statistical analysis (e.g., ANOVA) identifies optimal conditions. For example, acetonitrile may reduce side reactions compared to DMF due to lower basicity .
Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
Methodological Answer:
- 2D NMR Techniques: Use COSY to confirm proton-proton coupling and HSQC to correlate ¹H-¹³C signals, especially for overlapping peaks in the alkyl chain .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify misassignments .
- Alternative Ionization Methods: MALDI-TOF MS can clarify molecular weight if ESI-MS results are ambiguous .
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction Path Search: Use quantum chemical software (e.g., GRRM, Gaussian) to map potential energy surfaces and identify transition states .
- Docking Studies: Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize pharmacological assays .
- Machine Learning: Train models on existing reaction databases to predict optimal catalysts or solvents .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Methodological Answer:
- Accelerated Stability Testing: Store samples in solvents of varying polarity (e.g., DMSO, ethanol) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC every 7 days.
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Polar aprotic solvents like DMSO may enhance stability by reducing hydrolysis .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Heat Transfer: Use jacketed reactors with controlled cooling to manage exothermic reactions during alkylation.
- Mixing Efficiency: Optimize impeller design (e.g., pitched-blade) to ensure homogeneity in viscous solvents .
- Purification: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
